N-benzhydryl-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide
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Overview
Description
N-benzhydryl-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a complex organic compound with a molecular formula of C23H20N2O5S. This compound is part of the furan family, which is known for its diverse biological and pharmacological properties . The furan nucleus is a key structural component in many medicinal compounds due to its reactivity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity . The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .
Scientific Research Applications
N-benzhydryl-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Industry: Its chemical properties make it useful in the development of new materials and industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzhydryl-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the receptor and inhibits its activity, which can lead to the suppression of cancer cell growth . The compound’s structure allows it to interact with various pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound with a furan nucleus, known for its anticancer properties.
Furan-2-carboxamide derivatives: These compounds share a similar core structure and exhibit various biological activities.
Uniqueness
N-benzhydryl-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzhydryl-5-(furan-2-ylmethylsulfamoyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c26-23(25-22(17-8-3-1-4-9-17)18-10-5-2-6-11-18)20-13-14-21(30-20)31(27,28)24-16-19-12-7-15-29-19/h1-15,22,24H,16H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMYVZWOKHMWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(O3)S(=O)(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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